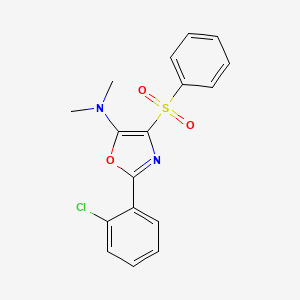

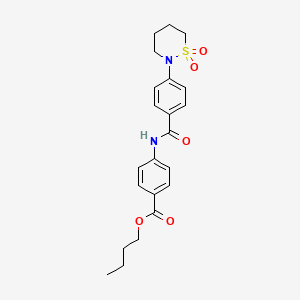

![molecular formula C19H21N5O3 B2999426 2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide CAS No. 1001798-18-0](/img/structure/B2999426.png)

2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains a pyrazole ring, a pyrimidine ring, and a phenyl ring. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds often involve processes such as alkylation . For instance, multidentate poly (3,5-dimethylpyrazol-1-yl)methyl)benzene ligands have been synthesized by alkylation process of pyrazoles with poly (bromomethyl) using t-BuOK/THF .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, 3,5-Dimethylpyrazole, which is a component of the compound, is a white solid that dissolves well in polar organic solvents .Scientific Research Applications

Radiosynthesis and Imaging Applications

The compound has shown promise in the development of novel radioligands for imaging. For instance, a study on the radiosynthesis of [18F]PBR111, which is related to this chemical structure, highlighted its potential as a selective radioligand for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This work emphasizes the compound's relevance in neuroimaging and the study of neuroinflammatory processes, potentially contributing to the diagnosis and monitoring of neurological diseases (Dollé et al., 2008).

Anticancer Research

Research has also explored the compound's derivatives for anticancer applications. A study on the design, synthesis, and in vitro cytotoxic activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives demonstrated their potential as anticancer agents. These derivatives showed appreciable cancer cell growth inhibition against several cancer cell lines, indicating the compound's utility in the development of new anticancer therapies (Al-Sanea et al., 2020).

Agrochemical Applications

The compound's structure is similar to those used in agrochemical research, particularly as herbicides. A study on chloroacetamide inhibition of fatty acid synthesis in the green alga Scenedesmus Acutus showed how related structures are employed as selective herbicides, highlighting the compound's potential utility in developing new agrochemicals (Weisshaar & Böger, 1989).

Synthesis of Novel Heterocyclic Compounds

The compound's framework has been utilized in synthesizing novel heterocyclic compounds with potential pharmacological applications. For instance, research on the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition highlighted its role in generating new molecules with potential therapeutic applications (Rahmouni et al., 2014).

Anti-inflammatory and Analgesic Research

Another study on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, related to the compound's structure, showcased potential antipsychotic properties without interacting with dopamine receptors, suggesting its relevance in developing new anti-inflammatory and analgesic agents (Wise et al., 1987).

properties

IUPAC Name |

2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3/c1-12-10-18(26)23(19(20-12)24-14(3)9-13(2)22-24)11-17(25)21-15-5-7-16(27-4)8-6-15/h5-10H,11H2,1-4H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXOBAHMKMHHQSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

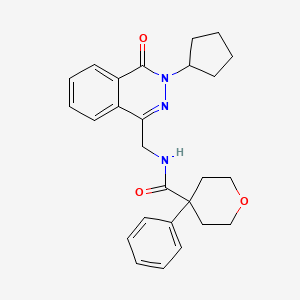

![methyl 2-(2-naphthamido)-3-(benzo[d]thiazol-2-yl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2999346.png)

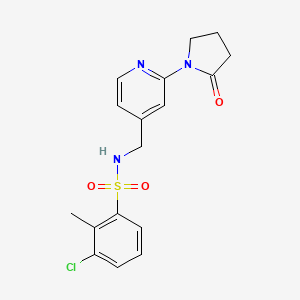

![2-(benzo[d]isoxazol-3-yl)-N-(2-((6-(pyridin-4-yl)pyridazin-3-yl)oxy)ethyl)acetamide](/img/structure/B2999349.png)

![(4Z)-Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid](/img/structure/B2999354.png)

![3-Phenyl-7-[3-(trifluoromethyl)phenoxy]-1-indanone](/img/structure/B2999357.png)

![2-[1-(Dimethylamino)-3-(4-fluoroanilino)-2-propenylidene]malononitrile](/img/structure/B2999359.png)

![N-(4-acetylphenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2999360.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-nitrophenyl)oxalamide](/img/structure/B2999362.png)